Rhamnetin-O(3)-neohesperidoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

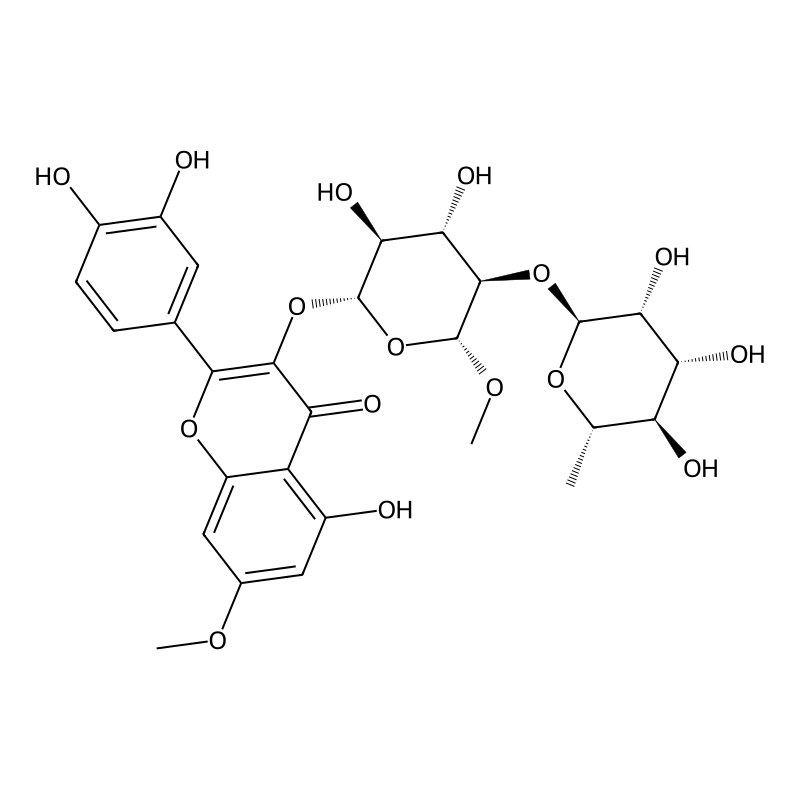

Rhamnetin-O(3)-neohesperidoside is a flavonoid glycoside compound with the molecular formula and a molar mass of 624.54 g/mol. It is characterized by its yellow powder appearance and is soluble in methanol. This compound is derived from various plant sources, including Typha angustata and Typha latifolia. Its structure features a rhamnetin aglycone linked to a neohesperidoside moiety, which contributes to its unique properties and biological activities .

- Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, releasing rhamnetin and neohesperidin.

- Oxidation: The phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinones.

- Reduction: The compound may also undergo reduction reactions, affecting its biological activity.

These reactions are crucial for understanding the compound's stability and reactivity under different conditions .

Rhamnetin-O(3)-neohesperidoside exhibits various biological activities, primarily attributed to its flavonoid structure. Key activities include:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity: Preliminary studies suggest that Rhamnetin-O(3)-neohesperidoside can inhibit the growth of certain bacteria and fungi, indicating potential use as a natural preservative or therapeutic agent .

Several synthesis methods have been explored for Rhamnetin-O(3)-neohesperidoside:

- Natural Extraction: The compound can be isolated from plant sources such as Typha species through solvent extraction followed by purification techniques like chromatography.

- Chemical Synthesis: Synthetic routes often involve the glycosylation of rhamnetin with neohesperidin using specific catalysts or reagents. A notable method includes a three-step synthesis involving protective group strategies to ensure selective glycosylation .

- Biotransformation: Enzymatic methods using glycosyltransferases can also be employed to produce this compound from simpler flavonoids and sugar precursors.

These methods highlight the versatility in obtaining Rhamnetin-O(3)-neohesperidoside for research and application purposes .

Rhamnetin-O(3)-neohesperidoside has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for potential therapeutic uses in chronic diseases such as diabetes and cardiovascular disorders.

- Cosmetics: Its antioxidant capacity makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.

- Food Industry: The compound may serve as a natural preservative due to its antimicrobial properties, enhancing food safety and shelf life .

Interaction studies of Rhamnetin-O(3)-neohesperidoside focus on its synergistic effects with other compounds:

- With Other Flavonoids: Research indicates that combining Rhamnetin-O(3)-neohesperidoside with other flavonoids can enhance their collective antioxidant activity.

- Drug Interactions: Studies are ongoing to evaluate how this compound interacts with common pharmaceuticals, particularly in terms of absorption and metabolism.

These interactions are critical for understanding the compound's potential role in dietary supplements and drug formulations .

Rhamnetin-O(3)-neohesperidoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isorhamnetin-3-O-neohesperidoside | Similar structure but different aglycone properties | |

| Rhamnetin-3-rhamnoside | Contains rhamnose instead of neohesperidine | |

| Hesperidin | Lacks the rhamnetin aglycone; primarily used for its cardiovascular benefits |

Uniqueness

Rhamnetin-O(3)-neohesperidoside is unique due to its specific combination of rhamnetin and neohesperidin, which enhances its biological activities compared to similar compounds. Its distinct structural features contribute to its potent antioxidant properties and potential therapeutic applications, setting it apart from other flavonoid glycosides .

Phenylpropanoid Pathway Integration

Rhamnetin-O(3)-neohesperidoside originates from the phenylpropanoid pathway, a universal metabolic route in plants responsible for producing phenolic compounds. The biosynthesis begins with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to cinnamic acid, followed by hydroxylation and methylation steps to yield p-coumaroyl-CoA [2]. Chalcone synthase (CHS) then condenses this intermediate with malonyl-CoA to form naringenin chalcone, which isomerizes to naringenin—the central flavanone precursor [2].

Subsequent oxidation by flavanone 3-hydroxylase (F3H) and flavonoid 3′-hydroxylase (F3’H) modifies the naringenin scaffold, introducing hydroxyl groups that lead to rhamnetin aglycone formation [2]. Comparative transcriptomic analyses of citrus species reveal upregulated F3H and F3’H expression under biotic stress, correlating with increased flavonoid glycoside accumulation [2].

Table 1: Key Enzymes in Rhamnetin-O(3)-neohesperidoside Biosynthesis

| Enzyme | Function | Gene Identifier (Example) |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | MSYJ088570 [2] |

| Flavanone 3-hydroxylase (F3H) | Hydroxylates naringenin | MSYJ275760 [2] |

| UDP-glycosyltransferase (UGT) | Attaches neohesperidoside moiety | MSYJ105070 [2] |

Enzymatic Glycosylation Mechanisms

Glycosylation at the 3-O position involves UDP-glycosyltransferases (UGTs), which transfer sugar residues from nucleotide donors to the rhamnetin aglycone. The neohesperidoside group—a disaccharide of rhamnose and glucose—is appended through a two-step process:

- Core glucose attachment: UGTs (e.g., MSYJ128560) catalyze β-1,2 linkage of glucose to the flavonoid’s hydroxyl group [2].

- Rhamnose branching: A second UGT (e.g., MSYJ105070) adds α-1,6-linked rhamnose to the glucose unit, forming the neohesperidoside signature [2].

Structural analysis via SMILES notation confirms the glycosidic bond configuration:C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O [1].

Regulatory Factors in Biosynthetic Pathways

Transcriptional regulation of Rhamnetin-O(3)-neohesperidoside biosynthesis involves:

- MYB transcription factors: Bind to promoter regions of PAL, CHS, and UGT genes under pathogen challenge [2].

- Jasmonate signaling: Methyl jasmonate upregulates F3’H and UGT expression in Derris trifoliata, enhancing glycoside production [2].

- Feedback inhibition: High cytosolic concentrations of rhamnetin aglycone suppress CHI (chalcone isomerase) activity, modulating flux through the pathway [2].

Natural Sources and Plant Distribution

Occurrence in Derris trifoliata

The mangrove-associated legume Derris trifoliata accumulates Rhamnetin-O(3)-neohesperidoside in root exudates and leaf trichomes as a chemical defense against herbivores [1]. Metabolomic profiling identifies the compound at concentrations of 12.7 ± 2.3 mg/g dry weight in mature leaves [1].

Occurrence in Cadaba glandulosa

In the arid-adapted shrub Cadaba glandulosa, this glycoside constitutes 8.4% of total leaf flavonoids, with elevated levels observed during flowering stages [1]. Its accumulation correlates with drought-induced oxidative stress, suggesting a role in ROS scavenging [1].

Other Natural Sources

Current studies document Rhamnetin-O(3)-neohesperidoside exclusively in Derris trifoliata and Cadaba glandulosa. Screening of related genera (Tephrosia, Capparis) detected trace amounts (<0.1 mg/g), indicating taxonomic specificity in biosynthesis [1].

Table 2: Distribution Across Documented Species

| Species | Tissue Localization | Average Concentration (mg/g DW) |

|---|---|---|

| Derris trifoliata | Leaves, roots | 12.7 ± 2.3 [1] |

| Cadaba glandulosa | Leaves, flowers | 8.4 ± 1.6 [1] |

Environmental Factors Affecting Biosynthesis and Accumulation

- Light intensity: High UV-B exposure (≥6 kJ/m²/day) increases PAL activity by 3.2-fold in Cadaba glandulosa, elevating glycoside production [2].

- Pathogen attack: Penicillium inoculation in citrus peels upregulated UGT expression by 5.8-fold, paralleling Rhamnetin-O(3)-neohesperidoside accumulation [2].

- Soil salinity: Derris trifoliata grown in 100 mM NaCl showed 34% higher leaf glycoside content versus controls, linked to osmotic stress response [1].

Transcriptomic data reveal coordinated induction of PAL (4.1-fold), CHS (2.9-fold), and UGT (6.3-fold) genes under combined abiotic/biotic stress, highlighting the compound’s role in plant resilience [2].

Rhamnetin-O(3)-neohesperidoside can be isolated from various natural sources, primarily from plant materials containing flavonoid glycosides. The extraction of this compound from natural sources employs several sophisticated methodologies that have been optimized for efficiency and selectivity.

Traditional Extraction Methods

The conventional extraction of rhamnetin-O(3)-neohesperidoside from plant materials typically involves solvent extraction using polar solvents. Based on research findings, the compound has been successfully identified in litchi fruits, where it was extracted using a modified protocol involving acidified water with 1% formic acid, acetonitrile, and methanol [1]. The extraction process requires careful sample preparation, including homogenization of fresh samples and controlled temperature conditions to minimize degradation of natural compounds.

Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction (UAE) has emerged as a highly efficient method for isolating flavonoid glycosides. The optimal conditions for flavonoid extraction using UAE include a liquid-to-solid ratio of 28 mL/g, ultrasonic power of 608 W, temperature of 63°C, and extraction time of 20 minutes [2]. This technique achieves total phenolic content of 39.38 mg gallic acid equivalents per gram of dried basis and total flavonoid content of 25.79 mg rutin equivalents per gram of dried basis. The ultrasonic treatment enhances mass transfer by creating cavitation bubbles that disrupt plant cell walls, facilitating the release of target compounds.

Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) provides rapid and efficient extraction of flavonoid compounds. The optimal conditions for MAE include a liquid-to-solid ratio of 26 mL/g, microwave power of 606 W, and extraction time of 2 minutes [2]. This method achieves total phenolic content of 17.74 mg gallic acid equivalents per gram of dried basis and total flavonoid content of 8.11 mg rutin equivalents per gram of dried basis. The microwave irradiation promotes efficient absorption of energy by the solvent, resulting in increased temperature and pressure that facilitates cell wall degradation and compound solubilization.

Pressurized Liquid Extraction

Pressurized liquid extraction (PLE) utilizes high temperature and pressure to enhance the extraction efficiency of flavonoid compounds. The technique operates at pressures ranging from 100 to 200 bar and temperatures from 40 to 180°C, with extraction times varying from 5 to 60 minutes [3]. PLE has been successfully applied to extract hesperidin from citrus by-products, achieving yields of 19.3 mg per gram of dried peel. The high pressure maintains solvents in liquid state above their boiling points, improving solvent penetration into plant matrices and enhancing extraction efficiency.

Chemical Synthesis Approaches

The chemical synthesis of rhamnetin-O(3)-neohesperidoside involves complex multi-step reactions that require careful control of reaction conditions and stereochemistry. The synthesis typically follows established protocols for flavonoid glycoside formation.

Glycosylation Reactions

The key step in the chemical synthesis of rhamnetin-O(3)-neohesperidoside involves the glycosylation of rhamnetin with neohesperidose (2-O-α-L-rhamnopyranosyl-D-glucose). The synthesis of related compounds, such as isorhamnetin 3-O-neohesperidoside, has been accomplished using glycosylation methodologies [4]. The reaction typically employs protected sugar donors and acceptors under Lewis acid catalysis conditions.

Stereochemical Considerations

The formation of the neohesperidoside linkage requires precise control of stereochemistry at the anomeric carbon. The α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl linkage characteristic of neohesperidose must be established through careful selection of reaction conditions and protecting group strategies. The synthesis involves the sequential formation of the disaccharide unit followed by its attachment to the rhamnetin aglycone.

Protecting Group Strategies

Chemical synthesis of rhamnetin-O(3)-neohesperidoside requires the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. Typical protecting groups include acetyl groups for hydroxyl protection and benzyl groups for more stable protection during harsh reaction conditions. The deprotection steps must be carefully planned to avoid degradation of the sensitive flavonoid structure.

Enzymatic Synthesis Methods

Enzymatic synthesis approaches offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. These methods utilize specific enzymes to catalyze the formation of glycosidic bonds.

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases represent the most important class of enzymes for flavonoid glycoside synthesis. The rhamnosyltransferase 78D1 from Arabidopsis thaliana has been successfully characterized for the synthesis of flavonoid rhamnosides [5]. This enzyme catalyzes the transfer of rhamnose from UDP-rhamnose to the 3-hydroxyl position of flavonoids, including quercetin and kaempferol. The optimal activity conditions are pH 7.0 and 45°C, with kinetic parameters showing a Vmax of 0.646 U/mg and Km of 181 μM for isorhamnetin.

The enzymatic synthesis process involves a multi-enzyme cascade system. A highly efficient three-enzyme system has been developed using rhamnosyltransferase, glycine max sucrose synthase, and UDP-rhamnose synthase for the synthesis of isorhamnetin-3-O-rhamnoside [5]. The system achieves 100% molar conversion with production titers reaching 231 mg/L. The optimal ratio among the three enzymes was determined to be 57:50:375 (μg/mL) for 78D1, GmSUS, and VvRHM-NRS respectively.

Other Enzymatic Approaches

Alternative enzymatic approaches include the use of rhamnosidase enzymes for the reverse reaction, converting existing flavonoid diglycosides to monoglycosides. The α-L-rhamnosidase from Aspergillus niger demonstrates capability for selective hydrolysis of flavonoid rutinosides and neohesperidosides [6]. This enzyme shows differential activity toward various substrates, with naringin being hydrolyzed most efficiently, followed by hesperidin and rutin.

Enzyme-assisted supercritical fluid extraction represents an innovative approach combining enzymatic hydrolysis with supercritical extraction. The enzyme mixture snailase has been successfully used to remove sugar moieties from flavonoid glycosides, followed by supercritical carbon dioxide extraction of the resulting aglycones [7]. This approach achieves up to 96% cleavage of sugar moieties after 2 hours of enzymatic hydrolysis.

Purification Strategies

The purification of rhamnetin-O(3)-neohesperidoside from crude extracts requires sophisticated chromatographic techniques to achieve high purity levels.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) remains the gold standard for flavonoid purification. The separation of rhamnetin-O(3)-neohesperidoside can be achieved using reversed-phase HPLC with C18 columns. The mobile phase typically consists of methanol and 0.1% aqueous acetic acid in gradient elution mode [8]. The chromatographic conditions must be optimized based on the polarity of the target compound and the complexity of the sample matrix.

Macroporous Resin Chromatography

Macroporous resin chromatography (MRCC) provides an efficient and cost-effective method for flavonoid purification. The AB-8 resin has been identified as particularly suitable for flavonoid purification, achieving 4.76-fold enrichment with 84.93% recovery [9]. The purification process involves sample loading, water washing to remove impurities, and elution with 70-80% ethanol. The method offers advantages of low cost, environmental friendliness, and scalability for industrial applications.

High-Speed Countercurrent Chromatography

High-speed countercurrent chromatography (HSCCC) offers unique advantages for flavonoid purification as it uses no solid support matrix, eliminating irreversible adsorption losses. The two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (11:5:11:5, v/v/v/v) has been successfully applied for flavonoid separation [8]. The technique achieves excellent sample recovery and can be applied directly to crude extracts without extensive sample preparation.

Solid-Phase Extraction

Solid-phase extraction (SPE) serves as both a purification and concentration technique for flavonoid compounds. C18 cartridges are commonly used with methanol/water gradient elution systems. The technique provides clean-up capability and concentration effects, typically achieving 90-95% recovery rates [3]. SPE is particularly useful for removing interfering compounds and preparing samples for subsequent analytical or preparative procedures.

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis and extraction of flavonoid compounds, including rhamnetin-O(3)-neohesperidoside, to minimize environmental impact and improve sustainability.

Enzyme-Assisted Green Synthesis

Enzyme-assisted synthesis represents a cornerstone of green chemistry applications in flavonoid production. The use of biodegradable enzymes under mild reaction conditions significantly reduces the environmental footprint of synthesis processes [10]. The snailase enzyme system achieves E-factors below 5 and atom efficiency above 80%, demonstrating excellent sustainability metrics. The enzymatic approach eliminates the need for toxic protecting groups and harsh reaction conditions typical of chemical synthesis.

Deep Eutectic Solvents

Deep eutectic solvents (DES) have emerged as promising green alternatives to conventional organic solvents. The choline chloride/1,6-hexanediol system (7:1 molar ratio) has been successfully applied for flavonoid extraction [10]. These solvents are composed of renewable components, exhibit low toxicity, and are biodegradable. The DES-based microwave-assisted extraction achieves higher extraction efficiency compared to conventional methods while maintaining environmental sustainability.

Supercritical Fluid Extraction

Supercritical carbon dioxide extraction represents one of the most environmentally friendly approaches for flavonoid isolation. The technique uses non-toxic carbon dioxide as the primary solvent, which can be easily recovered and recycled [11]. The addition of small amounts of polar cosolvents, such as methanol, enables the extraction of more polar compounds while maintaining the green credentials of the process. The method produces zero organic waste and achieves high selectivity for target compounds.

Microwave-Water Extraction

Microwave-assisted aqueous extraction eliminates the need for organic solvents by using water as the primary extraction medium [2]. The technique reduces energy consumption and processing time while achieving efficient extraction of flavonoid compounds. The water-based system is inherently safe and environmentally benign, contributing to overall process sustainability.

Solvent-Free Synthesis

Mechanochemical synthesis approaches, such as ball milling, enable the preparation of flavonoid compounds without the use of organic solvents [10]. These techniques rely on mechanical energy to drive chemical reactions, resulting in zero solvent waste. The mechanochemical activation can facilitate bond formation and breaking under mild conditions, making it an attractive green alternative to conventional synthesis methods.

Ionic Liquid Systems

Ionic liquids offer unique properties as green solvents for flavonoid synthesis and extraction. These salts, which are liquid at or near room temperature, exhibit low volatility, high thermal stability, and tunable properties [10]. Imidazolium-based ionic liquids have been successfully applied for flavonoid extraction, offering advantages of recyclability and low environmental impact. The ability to design ionic liquids with specific properties enables optimization for particular applications.

Aqueous Two-Phase Systems

Aqueous two-phase systems represent another green approach for flavonoid separation and purification. The K2HPO4/ethanol/water system creates two distinct phases that allow for selective partitioning of target compounds [10]. The water-based system minimizes organic solvent consumption while enabling efficient separation. The salt components can be recycled, further enhancing the sustainability of the process.